molecular formula C5H7BF3 B2603931 Bicyclo[1.1.1]pentan-1-yltrifluoroborate CAS No. 2410559-71-4

Bicyclo[1.1.1]pentan-1-yltrifluoroborate

Cat. No.: B2603931
CAS No.: 2410559-71-4
M. Wt: 134.92
InChI Key: VLZXFAQHVXHJTF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[111]pentan-1-yltrifluoroborate typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be transformed into various derivatives, including trifluoroborates, through subsequent reactions.

Industrial Production Methods

Industrial production of bicyclo[1.1.1]pentan-1-yltrifluoroborate often relies on scalable reactions that can be performed in flow systems. For example, a general scalable reaction between alkyl iodides and propellane has been reported, which provides bicyclo[1.1.1]pentane iodides in milligram to kilogram quantities using light without the need for catalysts or additives . This method can be adapted for the production of trifluoroborate derivatives.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[1.1.1]pentan-1-yltrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include alkyl iodides, nucleophiles, and radical initiators. Reaction conditions often involve light-induced processes, particularly for radical reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield a variety of functionalized derivatives, while radical reactions can lead to complex multi-component products .

Mechanism of Action

The mechanism of action of bicyclo[1.1.1]pentan-1-yltrifluoroborate involves its ability to mimic the geometry and electronic properties of para-substituted benzene rings. This bioisosteric replacement can enhance the solubility, potency, and metabolic stability of drug candidates . The trifluoroborate group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

Bicyclo[1.1.1]pentan-1-yltrifluoroborate is unique compared to other similar compounds due to its combination of the rigid bicyclo[1.1.1]pentane core and the versatile trifluoroborate group. Similar compounds include:

Properties

IUPAC Name

1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BF3/c7-6(8,9)5-1-4(2-5)3-5/h4H,1-3H2/q-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZXFAQHVXHJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C12CC(C1)C2)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BF3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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